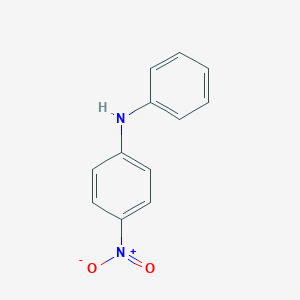

4-Nitrodiphenylamine

Beschreibung

Eigenschaften

IUPAC Name |

4-nitro-N-phenylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N2O2/c15-14(16)12-8-6-11(7-9-12)13-10-4-2-1-3-5-10/h1-9,13H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXYMSQQCBUKFHE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC2=CC=C(C=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8027323 | |

| Record name | 4-Nitro-N-phenylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8027323 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Yellow solid; [ICSC] Darkens upon exposure to light; [CHEMINFO] Yellow crystalline powder; [Alfa Aesar MSDS], YELLOW NEEDLES. | |

| Record name | 4-Nitrodiphenylamine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3316 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 4-NITRO-N-PHENYLBENZENAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0804 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

211 °C AT 30 MM HG, 343 °C | |

| Record name | 4-NITRODIPHENYLAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5763 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 4-NITRO-N-PHENYLBENZENAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0804 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Flash Point |

190 °C, 190 °C o.c. | |

| Record name | 4-Nitrodiphenylamine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3316 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 4-NITRO-N-PHENYLBENZENAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0804 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

INSOL IN WATER; VERY SOL IN ALCOHOL, ACETIC ACID, SOL IN CONCN SULFURIC ACID, Solubility in water: none | |

| Record name | 4-NITRODIPHENYLAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5763 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 4-NITRO-N-PHENYLBENZENAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0804 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

0.0000166 [mmHg], Vapor pressure at 25 °C: negligible | |

| Record name | 4-Nitrodiphenylamine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3316 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 4-NITRO-N-PHENYLBENZENAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0804 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Color/Form |

YELLOW NEEDLES OR TABLETS FROM CARBON TETRACHLORIDE | |

CAS No. |

836-30-6 | |

| Record name | 4-Nitrodiphenylamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=836-30-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Nitrodiphenylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000836306 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-NITRODIPHENYLAMINE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=33836 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzenamine, 4-nitro-N-phenyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-Nitro-N-phenylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8027323 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-nitro-N-phenylaniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.497 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-NITRODIPHENYLAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5ZOC179N5D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 4-NITRODIPHENYLAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5763 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 4-NITRO-N-PHENYLBENZENAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0804 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

133.5 °C, 132-135 °C | |

| Record name | 4-NITRODIPHENYLAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5763 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 4-NITRO-N-PHENYLBENZENAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0804 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Foundational & Exploratory

4-Nitrodiphenylamine CAS number 836-30-6

An In-depth Technical Guide on 4-Nitrodiphenylamine (CAS: 836-30-6)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of this compound (4-NDPA), a significant chemical intermediate. The information presented herein is intended to support research, development, and safety management related to this compound.

Chemical and Physical Properties

This compound, with the chemical formula C₁₂H₁₀N₂O₂, is an organic compound that appears as a yellow to orange crystalline solid.[1][2] It is a derivative of diphenylamine (B1679370) with a nitro group substituted at the 4-position of one phenyl ring.[3] The compound darkens upon exposure to light and is stable under normal storage conditions.[4][5]

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source(s) |

|---|---|---|

| CAS Number | 836-30-6 | [3][6][7] |

| Molecular Formula | C₁₂H₁₀N₂O₂ | [3][7][8] |

| Molecular Weight | 214.22 g/mol | [3][4][8] |

| Appearance | Yellow to orange needles, crystals, or powder | [1][2][4][6] |

| Melting Point | 132-135 °C | [1][6][8][9] |

| Boiling Point | 211 °C at 30 mm Hg | [4] |

| Solubility | Insoluble in water; very soluble in alcohol and acetic acid. Soluble in DMSO (≥10 mg/ml) and sparingly soluble in ethanol (B145695) (1-10 mg/ml). | [4][5][6][7] |

| Vapor Pressure | 1.66 x 10⁻⁵ mm Hg (negligible at 25°C) | [4][6][10] |

| Octanol/Water Partition Coefficient (log Pow) | 3.82 | [4][6] |

| Flash Point | 190 °C (open cup) | [6] |

| Stability | Stable at room temperature in closed containers. Decomposes on heating, producing toxic fumes of nitrogen oxides. |[5][11] |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound. Key spectral data are summarized below.

Table 2: Spectroscopic Data for this compound

| Technique | Data Highlights | Source(s) |

|---|---|---|

| ¹H NMR | In CDCl₃ (89.56 MHz), shifts at δ (ppm): 8.082, 7.50-7.03, 6.933, 6.50. In DMSO-d₆, shifts at δ (ppm): 9.28, 8.091, 7.37, 7.26, 7.09, 7.08. | [12] |

| ¹³C NMR | Spectra available for the 4-Nitro-diphenylamine anion in DMSO. | [13] |

| IR Spectroscopy | Max absorption (Alcohol) at 228 nm, 258 nm, 391 nm. Sadtler Reference Spectra are available. | [5][14] |

| Mass Spectrometry | Molecular Ion Peak (m/z): 214. GC-MS and LC-MS data are available in public databases. |[4] |

Synthesis and Purification

This compound is primarily synthesized through cross-coupling reactions. The Ullmann condensation (also referred to as the Goldberg reaction for C-N coupling) is a classical method.

Experimental Protocols

Protocol 3.1: Synthesis via Ullmann Condensation (Goldberg Reaction)

This protocol is a generalized procedure based on the principles of the Ullmann condensation for C-N bond formation.[15][16]

-

Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add 4-chloronitrobenzene (1 equivalent), aniline (B41778) (1-1.2 equivalents), a copper catalyst such as copper(I) iodide (CuI, ~5-10 mol%), a ligand like 1,10-phenanthroline (B135089) or an N,N'-dimethylethylenediamine (~10-20 mol%), and a base such as potassium carbonate (K₂CO₃) or potassium phosphate (B84403) (K₃PO₄) (2 equivalents).

-

Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen).

-

Solvent Addition: Add a high-boiling polar solvent, such as N-methylpyrrolidone (NMP) or dimethylformamide (DMF), via syringe.

-

Reaction: Heat the reaction mixture to a temperature typically ranging from 100 to 210°C.[15] Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature. Dilute the mixture with water and extract the product with an organic solvent like ethyl acetate.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), and concentrate under reduced pressure. The crude product is then purified.

Protocol 3.2: Synthesis from Carbanilide (B493258) and Nitrobenzene (B124822)

A patented method describes the reaction of carbanilide with nitrobenzene in the presence of a base.[17]

-

Reaction: Carbanilide is reacted with nitrobenzene in a suitable solvent in the presence of a base (e.g., alkali metal hydroxides).[17]

-

Aniline Addition: Aniline is added to the mixture, which can regenerate some of the carbanilide starting material, allowing for a continuous process.[17]

-

Conditions: The reaction is typically performed at 50-80°C under a nitrogen or oxygen atmosphere.[17]

-

Yield: This process is reported to produce 4-NDPA and 4-nitrosodiphenylamine (B86041) in high yield and selectivity.[17]

Protocol 3.3: Purification by Crystallization

-

Dissolve the crude this compound in hot ethanol or aqueous ethanol.[1]

-

Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

-

Collect the resulting yellow needles by vacuum filtration.

-

Wash the crystals with a small amount of cold solvent and dry them in a vacuum oven.

-

For higher purity, the product can be sublimated in vacuo.[1]

Applications

This compound is not typically an end-product but serves as a crucial intermediate in the synthesis of other valuable chemicals.

-

Rubber Antioxidants: It is a key intermediate in the production of p-phenylenediamine-based antioxidants and antiozonants, such as N-isopropyl-N'-phenyl-p-phenylenediamine (IPPD), which are essential for protecting rubber from degradation.[2][7]

-

Dye Intermediate: 4-NDPA is used in the synthesis of various dyes and pigments.[3][5][18]

-

Stabilizers: It finds use as a stabilizer for propellants and explosives.[1][9]

-

Research Applications: In environmental science, it is used to study the anaerobic degradation of nitroaromatic compounds.[1][3] It has also been identified as a component of gunshot residue, making it relevant in forensic analysis.[7]

Toxicology and Safety

Understanding the toxicological profile of this compound is critical for ensuring safe handling and for assessing its potential impact in drug development contexts, especially if it appears as an impurity or metabolite.

The primary acute health hazard associated with 4-NDPA is methemoglobinemia .[6][19][20] The substance can be absorbed into the body through inhalation of its dust or by ingestion.[6] This leads to the oxidation of iron in hemoglobin from the ferrous (Fe²⁺) to the ferric (Fe³⁺) state, rendering it unable to transport oxygen effectively.

Symptoms of Exposure:

-

Inhalation/Ingestion: Blue lips, fingernails, and skin (cyanosis), headache, dizziness, confusion, nausea, convulsions, and unconsciousness.[6][19]

-

Skin/Eye Contact: Causes skin and eye irritation.[9]

The effects, particularly methemoglobinemia, may be delayed, and medical observation is indicated following significant exposure.[6]

Table 3: Toxicological and Safety Data for this compound

| Parameter | Value / Information | Source(s) |

|---|---|---|

| GHS Hazard Classifications | Skin Irrit. 2, Eye Irrit. 2, STOT SE 3 | [9] |

| Hazard Statements | H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) | [9] |

| Signal Word | Warning | [9] |

| Acute Toxicity (Oral) | LD50 (rat): >7940 mg/kg | [20] |

| Primary Hazard | Formation of methemoglobin | [6][10][19] |

| Environmental Hazard | Very toxic to aquatic organisms with long-lasting effects. | [6] |

Safety and Handling

-

Engineering Controls: Use local exhaust ventilation to control dust.[6]

-

Personal Protective Equipment (PPE): Wear safety goggles, chemical-resistant gloves, and respiratory protection (e.g., N95 dust mask).[9][11]

-

Handling: Avoid generating dust. Wash thoroughly after handling. Do not eat, drink, or smoke in the work area.

-

Storage: Store in a cool, dry, well-ventilated area in a tightly closed container, separated from strong oxidants and strong bases.[6][19]

-

Spills: Sweep up spilled substance into covered containers. If appropriate, moisten first to prevent dusting. Use proper PPE and avoid letting the chemical enter the environment.[6][11]

References

- 1. This compound | 836-30-6 [chemicalbook.com]

- 2. L00728.03 [thermofisher.com]

- 3. Cas 836-30-6,this compound | lookchem [lookchem.com]

- 4. This compound | C12H10N2O2 | CID 13271 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Page loading... [guidechem.com]

- 6. ICSC 0804 - 4-NITRO-N-PHENYLBENZENAMINE [chemicalsafety.ilo.org]

- 7. caymanchem.com [caymanchem.com]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. This compound 99 836-30-6 [sigmaaldrich.com]

- 10. This compound - Hazardous Agents | Haz-Map [haz-map.com]

- 11. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 12. This compound(836-30-6) 1H NMR [m.chemicalbook.com]

- 13. dev.spectrabase.com [dev.spectrabase.com]

- 14. Benzenamine, 4-nitro-N-phenyl- [webbook.nist.gov]

- 15. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 16. Ullmann Reaction [organic-chemistry.org]

- 17. US6137010A - Method for preparing this compound and 4-nitrosodiphenylamine from carbanilide - Google Patents [patents.google.com]

- 18. Dyes Intermediate Manufacturer,Dyes Intermediate Supplier,Exporter [meghadyes.com]

- 19. This compound(836-30-6)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 20. datasheets.scbt.com [datasheets.scbt.com]

physical and chemical properties of 4-Nitrodiphenylamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical, chemical, and biological properties of 4-Nitrodiphenylamine. It includes detailed experimental protocols, data presented in a structured format, and visualizations to elucidate key processes and concepts relevant to its study and application.

Core Properties of this compound

This compound, also known as p-Nitrodiphenylamine, is an aromatic amine that serves as a crucial intermediate in the synthesis of various industrial chemicals, including rubber antioxidants and stabilizers for propellants.[1][2] Its chemical structure, characterized by a nitro group substituent on one of the phenyl rings, dictates its reactivity and physical characteristics.

Physical and Chemical Properties

The fundamental physical and chemical properties of this compound are summarized in the tables below for easy reference and comparison.

Table 1: General and Physical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₁₂H₁₀N₂O₂ | [3] |

| Molecular Weight | 214.22 g/mol | [3] |

| Appearance | Yellow to orange to brown crystalline solid | [3] |

| Melting Point | 132-135 °C | [3] |

| Boiling Point | 211 °C at 30 mmHg | [3] |

| Solubility | Insoluble in water; soluble in ethanol (B145695), acetic acid, and DMSO. | [3][4] |

| pKa | -2.60 ± 0.20 (Predicted) | [4] |

| LogP | 3.82 | [3] |

Table 2: Spectroscopic Data for this compound

| Spectroscopic Technique | Key Data Points | Reference(s) |

| UV-Vis (in Ethanol) | λmax: 228 nm (log ε= 3.82), 258 nm (log ε= 3.98), 391 nm (log ε= 4.29) | [3] |

| Infrared (IR) | Characteristic peaks for N-H, C-N, and NO₂ stretching. | [3] |

| ¹H NMR | Signals corresponding to aromatic protons. | [3] |

| ¹³C NMR | Signals corresponding to aromatic carbons. | [3] |

| Mass Spectrometry | Molecular ion peak (M+) at m/z 214. | [3] |

Synthesis and Reactivity

Synthesis of this compound

A common method for the synthesis of this compound is the Ullmann condensation, which involves the copper-catalyzed reaction of an aryl halide with an amine.[5][6] Another significant industrial method is the reaction of aniline (B41778) with nitrobenzene (B124822) in the presence of a base.[7][8]

Key Reactions

This compound undergoes several important reactions, primarily centered around the nitro and amine functionalities.

-

Reduction of the Nitro Group: The nitro group can be readily reduced to an amino group, forming 4-Aminodiphenylamine, a valuable intermediate for antioxidants and antiozonants.[4][9]

-

Reactions as a Propellant Stabilizer: In nitrocellulose-based propellants, this compound acts as a stabilizer by scavenging nitrogen oxides (NOx) that are produced during the decomposition of the propellant. This process involves a series of nitrosation and nitration reactions.[1][10][11][12][13]

Experimental Protocols

This section provides detailed methodologies for the synthesis, purification, and characterization of this compound.

Synthesis via Ullmann Condensation (Illustrative Protocol)

Materials:

-

4-Chloronitrobenzene

-

Aniline

-

Potassium carbonate (K₂CO₃)

-

Copper(I) iodide (CuI)

-

N,N-Dimethylformamide (DMF)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine 4-chloronitrobenzene (1 equivalent), aniline (1.2 equivalents), and potassium carbonate (2 equivalents).

-

Add N,N-dimethylformamide (DMF) as the solvent.

-

Add a catalytic amount of copper(I) iodide (CuI) (e.g., 0.1 equivalents) to the mixture.

-

Heat the reaction mixture to reflux (typically 120-150 °C) and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature and pour it into a large volume of water.

-

Collect the precipitated crude product by vacuum filtration and wash with water.

-

The crude this compound can then be purified by recrystallization.

Purification by Recrystallization

Materials:

-

Crude this compound

-

Ethanol

-

Deionized water

Procedure:

-

Dissolve the crude this compound in a minimum amount of hot ethanol in an Erlenmeyer flask.

-

If colored impurities are present, a small amount of activated charcoal can be added to the hot solution.

-

Perform a hot filtration to remove any insoluble impurities (and charcoal, if used).

-

Allow the filtrate to cool slowly to room temperature to induce crystallization.

-

Further cool the flask in an ice bath to maximize crystal formation.

-

Collect the purified crystals by vacuum filtration, washing with a small amount of cold ethanol.

-

Dry the crystals in a vacuum oven.

Characterization Protocols

Melting Point Determination:

-

Pack a small amount of the dried, purified this compound into a capillary tube.

-

Place the capillary tube in a melting point apparatus.

-

Heat the sample at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

-

Record the temperature at which the first liquid appears and the temperature at which the entire sample is liquid. This range is the melting point.

UV-Vis Spectroscopy:

-

Prepare a dilute solution of this compound in a suitable UV-transparent solvent (e.g., ethanol).

-

Record the absorbance of the solution over a range of wavelengths (e.g., 200-600 nm) using a UV-Vis spectrophotometer.

-

Identify the wavelengths of maximum absorbance (λmax).

Infrared (IR) Spectroscopy:

-

Prepare a sample of this compound for analysis (e.g., as a KBr pellet or a thin film).

-

Obtain the IR spectrum using an FTIR spectrometer.

-

Analyze the spectrum for characteristic absorption bands corresponding to the functional groups present in the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Dissolve a sample of this compound in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

-

Acquire ¹H and ¹³C NMR spectra using an NMR spectrometer.

-

Process and analyze the spectra to confirm the chemical structure.

Biological Activity and Toxicology

While this compound is primarily used as a chemical intermediate, its biological properties are of interest to researchers in toxicology and drug development.

Toxicological Profile

This compound is considered hazardous. It can cause skin and eye irritation.[14] There is limited information on its carcinogenicity, though some related compounds have been studied.[15][16]

Potential Biological Activities

Derivatives of diphenylamine (B1679370) have been investigated for a range of biological activities, including antioxidant, antimicrobial, and anticancer properties. The presence of the nitro group can influence these activities.

Cytotoxicity and Anticancer Potential: Nitroaromatic compounds are known to exhibit cytotoxic effects against various cancer cell lines. The potential mechanism of action for diphenylamine derivatives may involve the induction of apoptosis.

Mutagenicity: The mutagenic potential of this compound can be assessed using the Ames test, a biological assay that evaluates a chemical's ability to cause mutations in bacteria.[17][18][19][20] A positive result in the Ames test suggests that a compound may be a carcinogen.

Experimental Protocols for Biological Assays

MTT Assay for Cytotoxicity: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell viability.[21][22][23][24][25]

-

Seed cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound and incubate for a specified period (e.g., 24, 48, or 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals by viable cells.

-

Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

-

Measure the absorbance of the solution using a microplate reader (typically at 570 nm).

-

Calculate the cell viability as a percentage of the untreated control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Ames Test for Mutagenicity (Conceptual Protocol):

-

Use several strains of Salmonella typhimurium that are auxotrophic for histidine (cannot produce it).[14][17][18]

-

Prepare a test plate containing a minimal agar (B569324) medium lacking histidine.

-

Mix the bacterial strain with a solution of this compound at various concentrations. A liver extract (S9 fraction) may be added to simulate metabolic activation.

-

Spread the mixture onto the test plate.

-

Incubate the plates for 48-72 hours.

-

Count the number of revertant colonies (colonies that have mutated back to being able to synthesize histidine).

-

A significant increase in the number of revertant colonies compared to the control plate indicates that the substance is mutagenic.

Safety, Handling, and Disposal

Safety Precautions:

-

Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[14]

-

Handle in a well-ventilated area or a fume hood to avoid inhalation of dust.[14]

-

Avoid contact with skin and eyes.[14]

Handling and Storage:

-

Store in a cool, dry, well-ventilated area away from incompatible substances such as strong oxidizing agents.[14]

-

Keep the container tightly closed.

Disposal:

-

Dispose of waste in accordance with local, state, and federal regulations.[18]

-

This compound is toxic to aquatic life with long-lasting effects, so environmental release should be avoided.[26]

This guide provides a foundational understanding of this compound for scientific and research applications. Further investigation into its specific biological mechanisms and potential therapeutic applications is warranted.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. This compound | C12H10N2O2 | CID 13271 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 6. Ullmann Reaction [organic-chemistry.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Reduction of Nitrated Diphenylamine Derivatives under Anaerobic Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. chimia.ch [chimia.ch]

- 11. tetrazolelover.at.ua [tetrazolelover.at.ua]

- 12. apps.dtic.mil [apps.dtic.mil]

- 13. WO2015049285A1 - Nitrocellulose-based propellant composition stabilized with a trialkoxy benzene stabilizer - Google Patents [patents.google.com]

- 14. legacy.genetics-gsa.org [legacy.genetics-gsa.org]

- 15. Bioassay of 4-Nitro-o-phenylenediamine for Possible Carcinogenicity (CAS No. 99-56-9) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 17. microbiologyinfo.com [microbiologyinfo.com]

- 18. Ames test - Wikipedia [en.wikipedia.org]

- 19. AMES Bacterial Reverse Mutation Test and its Role in Biocompatibility Evaluation - European Biomedical Institute [ebi.bio]

- 20. Ames test study designs for nitrosamine mutagenicity testing: qualitative and quantitative analysis of key assay parameters - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 22. merckmillipore.com [merckmillipore.com]

- 23. MTT assay protocol | Abcam [abcam.com]

- 24. researchgate.net [researchgate.net]

- 25. bds.berkeley.edu [bds.berkeley.edu]

- 26. ICSC 0804 - 4-NITRO-N-PHENYLBENZENAMINE [chemicalsafety.ilo.org]

Navigating the Solubility Landscape of 4-Nitrodiphenylamine: A Technical Guide for Researchers

An in-depth exploration of the solubility characteristics of 4-Nitrodiphenylamine in organic solvents, tailored for researchers, scientists, and professionals in drug development. This guide consolidates available solubility data, provides a detailed experimental protocol for its determination, and visualizes the procedural workflow.

Introduction

This compound, a nitroaromatic compound, serves as a crucial intermediate in the synthesis of various organic molecules, including dyes, pharmaceuticals, and as a stabilizer in propellants. A thorough understanding of its solubility in different organic solvents is paramount for optimizing reaction conditions, developing purification strategies, and formulating products. This technical guide addresses the current knowledge of this compound's solubility, acknowledging the limited publicly available quantitative data and providing researchers with the tools to generate this critical information.

Solubility Profile of this compound

Summary of Available Solubility Data

The existing data indicates that this compound exhibits good solubility in polar aprotic and some polar protic solvents, while its solubility in water is negligible. The following table summarizes the available qualitative and semi-quantitative solubility information.

| Solvent Class | Specific Solvent | Reported Solubility | Citation |

| Polar Protic | Alcohol (general) | Very Soluble | [1] |

| Ethanol | Sparingly Soluble (1-10 mg/ml) | [2] | |

| Acetic Acid | Very Soluble | [1] | |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | Soluble (≥10 mg/ml) | [2] |

| Dimethylformamide (DMF) | Mentioned as a reaction solvent | [3] | |

| N-Methyl-2-pyrrolidinone (NMP) | Mentioned as a reaction solvent | ||

| Acetonitrile | Mentioned as a reaction solvent | ||

| Ethers | Tetrahydrofuran (THF) | Mentioned as a reaction solvent | |

| Dioxane | Mentioned as a reaction solvent | ||

| Aqueous | Water | Insoluble |

Note: The mention of a solvent in a synthesis patent suggests that the reactants and likely the product, this compound, possess some degree of solubility in it, but this does not provide quantitative data.

Experimental Protocol for Solubility Determination: The Isothermal Saturation Method

For researchers requiring precise solubility data, the isothermal saturation (or shake-flask) method followed by gravimetric or spectroscopic analysis is a reliable and widely accepted technique. The following protocol provides a detailed methodology that can be adapted for determining the solubility of this compound in various organic solvents.

Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance (accurate to ±0.1 mg)

-

Thermostatic shaker or water bath with temperature control

-

Sealed vials or flasks

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Pipettes and volumetric flasks

-

Oven or vacuum oven

-

UV-Vis Spectrophotometer or High-Performance Liquid Chromatography (HPLC) system (for spectroscopic analysis)

Procedure

-

Preparation: Add an excess amount of solid this compound to a pre-weighed vial containing a known volume or mass of the chosen organic solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Equilibration: Seal the vials tightly to prevent solvent evaporation. Place the vials in a thermostatic shaker set to the desired temperature (e.g., 25 °C, 37 °C). Agitate the mixture for a sufficient period (typically 24-72 hours) to ensure that the solution reaches equilibrium.

-

Phase Separation: After equilibration, cease agitation and allow the vials to rest at the constant temperature for at least 24 hours to allow the excess solid to settle.

-

Sample Withdrawal and Filtration: Carefully withdraw a known volume of the clear supernatant using a pre-heated or pre-cooled pipette to avoid temperature-induced precipitation. Immediately filter the solution using a syringe filter into a clean, pre-weighed vial. This step is critical to remove any undissolved microparticles.

-

Quantification:

-

Gravimetric Method: Weigh the vial containing the filtered saturated solution. Evaporate the solvent in an oven at a temperature below its boiling point until a constant weight of the dried this compound is achieved. The mass of the dissolved solid can then be determined.

-

Spectroscopic Method: Dilute the filtered saturated solution with a known volume of the solvent. Measure the absorbance using a UV-Vis spectrophotometer at the wavelength of maximum absorbance for this compound and determine the concentration using a pre-established calibration curve. Alternatively, an HPLC method can be used for more complex mixtures or lower concentrations.

-

-

Calculation: Calculate the solubility in desired units, such as grams of solute per 100 grams of solvent ( g/100g ) or mole fraction (x).

Visualization of Experimental Workflow

The following diagrams illustrate the logical flow of the experimental procedure for determining the solubility of this compound.

Caption: Workflow for determining the solubility of this compound.

Conclusion

While a comprehensive quantitative dataset on the solubility of this compound in organic solvents is not currently available in the public domain, this guide provides a consolidated overview of the existing qualitative and semi-quantitative information. For researchers and professionals in drug development requiring precise data, the detailed experimental protocol for the isothermal saturation method offers a robust framework for generating reliable and accurate solubility profiles. This foundational knowledge is essential for the effective handling, processing, and application of this compound in various scientific and industrial settings.

References

Synthesis and Characterization of 4-Nitrodiphenylamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Nitrodiphenylamine (4-NDPA) is a key chemical intermediate with significant applications in the synthesis of dyes, pharmaceuticals, and rubber antioxidants, and as a stabilizer for propellants and explosives.[1] Its molecular structure, featuring a nitro group electron-withdrawing substituent on one of the phenyl rings, makes it a valuable precursor for producing 4-aminodiphenylamine (4-ADPA), a crucial component in various industrial applications.[2][3] This technical guide provides an in-depth overview of the primary synthetic routes to this compound and details the analytical techniques used for its characterization. The document includes detailed experimental protocols, tabulated quantitative data, and workflow visualizations to support researchers in its practical application.

Physicochemical Properties

This compound is a yellow crystalline solid that may darken upon exposure to light. It is insoluble in water but soluble in organic solvents such as ethanol (B145695) and acetic acid.

| Property | Value | Reference |

| IUPAC Name | 4-nitro-N-phenylaniline | |

| CAS Number | 836-30-6 | |

| Molecular Formula | C₁₂H₁₀N₂O₂ | |

| Molecular Weight | 214.22 g/mol | |

| Appearance | Yellow to orange crystalline powder | |

| Melting Point | 132-135 °C | |

| Boiling Point | 211 °C at 30 mmHg | |

| Solubility | Insoluble in water; very soluble in alcohol and acetic acid | |

| logP | 3.82 |

Synthesis of this compound

The synthesis of this compound can be achieved through several methods, most notably via copper-catalyzed Ullmann condensation or palladium-catalyzed Buchwald-Hartwig amination. Another industrially relevant method involves the direct condensation of aniline (B41778) with nitrobenzene.

Synthesis via Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a highly efficient palladium-catalyzed cross-coupling reaction for forming carbon-nitrogen bonds. This method offers high yields and excellent functional group tolerance under relatively mild conditions. The reaction couples an aryl halide (or pseudohalide) with an amine.

This protocol is adapted from a general procedure for the amination of aryl halides.

-

Preparation: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-chloronitrobenzene (1.2 equiv.), aniline (1.0 equiv.), and cesium carbonate (2.0 equiv.).

-

Catalyst Addition: Add the palladium catalyst, such as palladium(II) acetate (B1210297) (0.05 equiv.), and a suitable phosphine ligand, like BINAP (0.08 equiv.), to the flask.

-

Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times to ensure an oxygen-free environment.

-

Solvent Addition: Add anhydrous toluene (10 volumes relative to the limiting reagent) to the flask via a syringe.

-

Reaction: Heat the reaction mixture to reflux. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an appropriate solvent and filter through a pad of Celite to remove the catalyst and inorganic salts.

-

Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude product by silica (B1680970) gel column chromatography using a hexane/ethyl acetate eluent system to yield pure this compound.

Synthesis via Ullmann Condensation

The Ullmann condensation is a classic copper-catalyzed reaction for forming C-N bonds, typically requiring higher temperatures than the Buchwald-Hartwig amination. The reaction involves the coupling of an aryl halide with an amine in the presence of a copper catalyst and a base.

This protocol is based on the general principles of the Goldberg reaction, a variant of the Ullmann condensation.

-

Preparation: In a reaction vessel, combine 4-chloronitrobenzene (1.0 equiv.), aniline (1.2 equiv.), and a base such as potassium carbonate (2.0 equiv.).

-

Catalyst Addition: Add a copper catalyst, such as copper(I) iodide (0.1 equiv.), and a ligand like 1,10-phenanthroline (B135089) (0.2 equiv.).

-

Solvent Addition: Add a high-boiling polar solvent, such as N-methylpyrrolidone (NMP) or dimethylformamide (DMF).

-

Reaction: Heat the mixture to a high temperature (typically 150-210 °C) and maintain for several hours, monitoring the reaction by TLC.

-

Work-up: After cooling, pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by recrystallization from ethanol or by column chromatography.

Characterization of this compound

Comprehensive characterization is essential to confirm the identity and purity of the synthesized this compound. This involves a combination of spectroscopic and physical methods.

Spectroscopic Data

The following table summarizes the key spectroscopic data used to identify this compound.

| Technique | Observed Data | Reference |

| ¹H NMR | Data available in spectral collections. Aromatic protons are expected in the δ 6.8-8.2 ppm range. | |

| ¹³C NMR | Data available in spectral collections. Aromatic carbons are expected in the δ 110-150 ppm range. | |

| IR Spectroscopy (cm⁻¹) | ~3300-3400 (N-H stretch), ~1590 (aromatic C=C stretch), ~1500 & ~1320 (asymmetric & symmetric NO₂ stretch) | |

| UV-Vis (λ_max) | 228 nm, 258 nm, 391 nm (in alcohol) | |

| Mass Spectrometry (m/z) | Molecular Ion [M]⁺ at 214.22; [M-H]⁻ at 213.067 |

Experimental Protocols for Characterization

-

Sample Preparation: Dissolve 5-10 mg of the purified product in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a suitable NMR spectrometer (e.g., 400 MHz).

-

Analysis: Process the spectra to identify the chemical shifts, integration, and coupling patterns of the aromatic protons and the chemical shifts of the carbons to confirm the molecular structure.

-

Sample Preparation: Prepare the sample as a KBr pellet or as a thin film cast from a volatile solvent like chloroform (B151607) on a salt plate. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.

-

Analysis: Identify the characteristic absorption bands for the N-H bond, the nitro group (NO₂), and the aromatic rings to confirm the presence of key functional groups.

-

Sample Preparation: Prepare a dilute solution of the sample in a UV-transparent solvent, such as ethanol or methanol.

-

Data Acquisition: Record the absorption spectrum over a range of approximately 200-800 nm using a UV-Vis spectrophotometer, using the pure solvent as a blank.

-

Analysis: Identify the wavelengths of maximum absorbance (λ_max), which correspond to the electronic transitions within the molecule.

-

Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent.

-

Data Acquisition: Introduce the sample into the mass spectrometer using an appropriate ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

-

Analysis: Determine the mass-to-charge ratio (m/z) of the molecular ion to confirm the molecular weight of the compound. Analyze the fragmentation pattern for further structural elucidation.

Catalytic Cycle Visualization

The Buchwald-Hartwig amination proceeds via a well-defined catalytic cycle involving a palladium center.

The cycle begins with the oxidative addition of the aryl halide (Ar-X) to the active Pd(0) catalyst. The resulting Pd(II) complex then coordinates with the amine. In the presence of a base, deprotonation occurs, followed by reductive elimination, which forms the desired C-N bond and regenerates the Pd(0) catalyst.

Conclusion

This guide has outlined the key synthetic methodologies and characterization techniques for this compound. The Buchwald-Hartwig amination and Ullmann condensation represent robust methods for its synthesis, each with distinct advantages regarding reaction conditions and catalyst systems. Detailed analytical protocols for NMR, IR, UV-Vis, and mass spectrometry are provided to ensure accurate structural confirmation and purity assessment. The information and workflows presented herein serve as a comprehensive resource for researchers engaged in the synthesis and application of this important chemical intermediate.

References

The Core Mechanism of 4-Nitrodiphenylamine in Propellant Stabilization: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

4-Nitrodiphenylamine (4-NDPA) is a critical secondary stabilizer in nitrocellulose-based propellants, playing a vital role in extending their shelf-life and ensuring their safe storage and use. This technical guide provides a comprehensive overview of the mechanism of action of 4-NDPA, detailing its formation from the primary stabilizer diphenylamine (B1679370) (DPA) and its subsequent reactions with nitrogen oxides (NOx) that are the primary drivers of propellant degradation. While specific kinetic data for 4-NDPA is sparse in publicly available literature, this guide synthesizes the known chemical pathways, presents available quantitative data, and provides detailed experimental protocols for the analysis of 4-NDPA and its related compounds in propellant matrices. The included visualizations of signaling pathways and experimental workflows offer a clear and concise representation of the complex chemical processes involved in propellant stabilization.

Introduction: The Imperative of Propellant Stabilization

Nitrocellulose-based propellants, the cornerstone of many munition systems, are inherently unstable energetic materials.[1][2] Over time, the nitrate (B79036) ester groups within the nitrocellulose matrix undergo homolytic scission, releasing highly reactive nitrogen oxides (NOx), primarily nitrogen dioxide (NO₂) and nitric oxide (NO).[1][2] These NOx species act as catalysts for the further decomposition of the propellant in an autocatalytic cycle, leading to a rapid acceleration of degradation.[1] This degradation can result in a loss of ballistic performance, and in worst-case scenarios, auto-ignition and catastrophic failure.[3]

To counteract this, stabilizers are incorporated into propellant formulations. These molecules act as scavengers, reacting with and neutralizing the NOx species, thereby interrupting the autocatalytic degradation cycle and significantly extending the safe and effective lifespan of the propellant.[1] Diphenylamine (DPA) is a widely used primary stabilizer, and this compound (4-NDPA) is one of its key, and functionally important, degradation products.

The Chemical Pathway: From Diphenylamine to Stabilization by this compound

The stabilization mechanism involving 4-NDPA is a multi-step process that begins with the primary stabilizer, diphenylamine (DPA). As the propellant ages and NOx is produced, DPA undergoes a series of sequential and competitive nitrosation and nitration reactions.[1]

The initial step is the reaction of DPA with nitrous acid (HNO₂), formed from the reaction of NOx with residual moisture, to produce N-nitrosodiphenylamine (N-NODPA).[3] N-NODPA is then further nitrated to form various nitro-derivatives of diphenylamine, with 2-nitrodiphenylamine (B16788) (2-NDPA) and this compound (4-NDPA) being significant products.[2][4]

Once formed, 4-NDPA itself acts as a secondary stabilizer. Its mechanism of action is analogous to that of DPA, reacting with NOx to prevent the autocatalytic decomposition of the nitrocellulose. The primary reactions of 4-NDPA involve further nitration of its aromatic rings.

The presence of the nitro group on one of the phenyl rings of 4-NDPA influences its reactivity compared to the parent DPA molecule. While it is still an effective stabilizer, the electron-withdrawing nature of the nitro group can affect the rate of subsequent nitration reactions. The study of the precise kinetics of these reactions is an ongoing area of research.

Signaling Pathway of Diphenylamine Degradation and this compound Action

Caption: Figure 1. Degradation pathway of DPA and the stabilizing action of 4-NDPA.

Quantitative Data on this compound and its Derivatives

Obtaining precise kinetic data, such as reaction rate constants and Arrhenius parameters for the specific reactions of 4-NDPA in a propellant matrix, is challenging and not widely available in the public domain. However, analytical studies provide valuable quantitative information regarding the detection and concentration of 4-NDPA and its precursors in smokeless powders.

| Parameter | Analyte | Value | Method | Reference |

| Detection Limit | This compound (4-NDPA) | 2.5 ng/ml | Tandem Mass Spectrometry | [2] |

| Linear Range | This compound (4-NDPA) | 5.0 - 250.0 ng/ml | Tandem Mass Spectrometry | [2] |

| Concentration in Smokeless Powder | This compound (4-NDPA) | 0.128% | Tandem Mass Spectrometry | [2] |

| Standard Deviation (Replicates) | This compound (4-NDPA) | 0.006 | High Performance Liquid Chromatography | [5] |

Experimental Protocols

The quantitative analysis of 4-NDPA and other stabilizers in propellants is predominantly carried out using High-Performance Liquid Chromatography (HPLC) coupled with a UV detector or tandem mass spectrometry (MS/MS). The following provides a generalized protocol based on established methods.[2][5][6]

Sample Preparation: Extraction of Stabilizers

-

Sample Comminution: A known weight (e.g., 1 gram) of the propellant sample is finely cut or ground to increase the surface area for extraction.

-

Solvent Extraction: The comminuted propellant is transferred to a suitable vessel, and a precise volume of an appropriate solvent is added. Methanol is a commonly used solvent for the extraction of DPA and its derivatives.[5] The mixture is then agitated, for example, in an ultrasonic bath, for a set period (e.g., 4 hours) to ensure complete extraction of the stabilizers.

-

Nitrocellulose Precipitation: To prevent interference from the nitrocellulose binder, a precipitating agent, such as a 2% aqueous calcium chloride solution, is added to the extract.

-

Centrifugation and Filtration: The mixture is centrifuged to pellet the precipitated nitrocellulose. The supernatant, containing the dissolved stabilizers, is then carefully decanted and filtered through a fine-pore filter (e.g., 0.45 µm) to remove any remaining particulate matter. The filtered extract is then ready for HPLC analysis.

HPLC-UV Analysis

-

Instrumentation: A standard HPLC system equipped with a UV-Vis detector is used.

-

Column: A reverse-phase C18 column is typically employed for the separation of DPA and its derivatives.[6]

-

Mobile Phase: A gradient or isocratic mobile phase consisting of a mixture of acetonitrile (B52724) and water is commonly used. A typical starting point is a 60:40 (v/v) mixture of acetonitrile and water.[6]

-

Flow Rate: A flow rate of 1-2 mL/min is generally appropriate.

-

Detection: The UV detector is set to a wavelength where 4-NDPA and other analytes have significant absorbance, often in the range of 220-254 nm.

-

Quantification: Quantification is achieved by comparing the peak area of 4-NDPA in the sample chromatogram to a calibration curve generated from standards of known concentrations.

Experimental Workflow Diagram

Caption: Figure 2. A generalized workflow for the analysis of 4-NDPA in propellants.

Conclusion

This compound is an essential secondary stabilizer in nitrocellulose-based propellants, formed from the primary stabilizer diphenylamine. Its primary mechanism of action is the scavenging of NOx radicals, thereby inhibiting the autocatalytic decomposition of the propellant. While a detailed kinetic analysis of 4-NDPA's specific reactions is an area requiring further research, its role in the overall stabilization chemistry is well-established. The analytical methods outlined in this guide provide a robust framework for the quantification of 4-NDPA, which is crucial for monitoring the health and stability of propellant stockpiles. Future research should focus on elucidating the specific rate constants and activation energies for the reactions of 4-NDPA and its subsequent degradation products to develop more accurate models for predicting propellant lifespan.

References

Biological Activities of 4-Nitrodiphenylamine Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Nitrodiphenylamine and its derivatives represent a class of compounds with significant and diverse biological activities. The presence of the nitro group, a strong electron-withdrawing moiety, coupled with the diphenylamine (B1679370) scaffold, imparts these molecules with a range of pharmacological properties. This technical guide provides a comprehensive overview of the current state of research into the biological activities of this compound derivatives, with a focus on their anticancer, antimicrobial, and anti-inflammatory potential. This document is intended to serve as a resource for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative data summaries, and visual representations of key biological pathways and relationships.

Anticancer Activity

Derivatives of this compound have demonstrated notable cytotoxic effects against a variety of cancer cell lines. The proposed mechanisms of action often involve the induction of apoptosis and the inhibition of key signaling pathways crucial for cancer cell proliferation and survival.

Quantitative Data for Anticancer Activity

The following table summarizes the in vitro anticancer activity of selected this compound derivatives, with IC50 values indicating the concentration required to inhibit 50% of cell growth.

| Compound ID | Derivative Class | Cancer Cell Line | IC50 (µM) | Reference |

| 1a | N-(4'-nitrophenyl)-l-prolinamide | A549 (Lung) | Not specified, but 95.41% inhibition at 100 µM | [1] |

| 1b | N-(4'-nitrophenyl)-l-prolinamide | HCT-116 (Colon) | Not specified, but 93.33% inhibition at 100 µM | [1] |

| 2a | Dibenzocyclooctatetraene derivative | Multiple human tumor cell lines | GI50 1.38–1.45 | [2] |

| 2b | Dibenzocyclooctatetraene derivative | RAW264.7 (Macrophage) | IC50 0.52 (NF-κB inhibition) | [2] |

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.[3][4][5][6]

Materials:

-

This compound derivatives (dissolved in DMSO)

-

Human cancer cell lines (e.g., A549, HCT-116)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Phosphate-Buffered Saline (PBS)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO, acidified isopropanol)[6]

-

96-well microplates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.[5]

-

Compound Treatment: Prepare serial dilutions of the this compound derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compounds. Include a vehicle control (DMSO) and a positive control (a known anticancer drug).

-

Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.

-

MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for an additional 3-4 hours.[4][6]

-

Formazan (B1609692) Solubilization: Carefully remove the medium containing MTT. Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[3]

-

Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[6]

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each compound.

Signaling Pathways in Anticancer Activity

This compound derivatives have been implicated in the modulation of several critical signaling pathways in cancer cells, including the NF-κB and MAPK/ERK pathways.

NF-κB Signaling Pathway

The NF-κB pathway plays a crucial role in inflammation, immunity, and cell survival. Its constitutive activation is a hallmark of many cancers.[7][8][9][] Some diphenylamine derivatives have been shown to inhibit this pathway by preventing the degradation of IκBα, which in turn blocks the nuclear translocation of the p65 subunit of NF-κB.[2]

Caption: Inhibition of the NF-κB signaling pathway by this compound derivatives.

MAPK/ERK Signaling Pathway

The MAPK/ERK pathway is a central regulator of cell proliferation, differentiation, and survival. Its dysregulation is frequently observed in cancer.[11][12][13][14][15] Some diphenylamine derivatives may exert their anticancer effects by inhibiting components of this pathway, such as MEK or ERK, thereby blocking downstream signaling and inhibiting cell growth.

Caption: Potential inhibition of the MAPK/ERK signaling pathway.

Antimicrobial Activity

This compound derivatives have also been investigated for their antimicrobial properties against a range of pathogenic bacteria and fungi. The nitro group is crucial for this activity, as its reduction within microbial cells can lead to the formation of toxic reactive nitrogen species that damage cellular components like DNA.[16][17][18][19][20]

Quantitative Data for Antimicrobial Activity

The following table presents the antimicrobial activity of selected nitroaromatic derivatives, with Minimum Inhibitory Concentration (MIC) values representing the lowest concentration that inhibits visible microbial growth.

| Compound ID | Derivative Class | Microorganism | MIC (µg/mL) | Reference |

| 3a | Aminobenzylated 4-Nitrophenol | Staphylococcus aureus (MRSA) | 1.23 µM | [1] |

| 3b | Aminobenzylated 4-Nitrophenol | Enterococcus faecalis | 1.23 µM | [1] |

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.[21][22][23][24]

Materials:

-

This compound derivatives (dissolved in a suitable solvent)

-

Bacterial or fungal strains

-

Appropriate liquid growth medium (e.g., Mueller-Hinton Broth for bacteria)

-

Sterile 96-well microplates

-

Spectrophotometer or microplate reader

Procedure:

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism in the growth medium, adjusted to a 0.5 McFarland standard.

-

Serial Dilutions: Prepare two-fold serial dilutions of the this compound derivatives in the 96-well microplate using the growth medium. The final volume in each well should be 100 µL.

-

Inoculation: Add 5 µL of the standardized inoculum to each well, resulting in a final concentration of approximately 5 x 10⁵ CFU/mL.[25] Include a growth control (no compound) and a sterility control (no inoculum).

-

Incubation: Incubate the microplates at the appropriate temperature (e.g., 37°C for most bacteria) for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound that shows no visible growth (turbidity) in the wells. This can be assessed visually or by measuring the optical density at 600 nm.

Mechanism of Antimicrobial Action

The antimicrobial action of nitroaromatic compounds is generally attributed to a process of reductive activation within the microbial cell.

Caption: Reductive activation mechanism of antimicrobial action.

Anti-inflammatory Activity

Certain diphenylamine derivatives have shown potential as anti-inflammatory agents, primarily through the inhibition of cyclooxygenase (COX) enzymes, which are key mediators of the inflammatory response.

Quantitative Data for Anti-inflammatory Activity

Data for specific this compound derivatives is limited in this area, but related benzimidazole (B57391) derivatives have shown promising COX-2 inhibitory activity.

| Compound ID | Derivative Class | Target | IC50 (µM) | Reference |

| 4a | 1,2-diphenylbenzimidazole | COX-2 | Not specified, but showed best inhibition | [9] |

| 4b | 1,4-benzoxazine derivative | COX-2 | 0.57-0.72 | [26] |

Experimental Protocol: COX-2 Inhibition Assay

A common method to assess anti-inflammatory activity is to measure the inhibition of the COX-2 enzyme.[26][27][28][29]

Materials:

-

This compound derivatives

-

Human recombinant COX-2 enzyme

-

Arachidonic acid (substrate)

-

Reaction buffer

-

Fluorometric or colorimetric probe

-

Microplate reader

Procedure:

-

Reagent Preparation: Prepare solutions of the COX-2 enzyme, arachidonic acid, and the detection probe in the reaction buffer.

-

Inhibitor Incubation: In a 96-well plate, add the COX-2 enzyme and the this compound derivative at various concentrations. Incubate for a short period to allow for inhibitor binding.

-

Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid to each well.

-

Signal Detection: Measure the production of prostaglandin (B15479496) G2, the product of the COX-2 reaction, using a fluorometric or colorimetric probe. The signal is typically measured kinetically over several minutes.[29]

-

Data Analysis: Calculate the percentage of COX-2 inhibition for each compound concentration and determine the IC50 value.

Structure-Activity Relationships (SAR)

The biological activity of this compound derivatives is highly dependent on their chemical structure. The nature and position of substituents on the phenyl rings can significantly influence their potency and selectivity.[1][30][31][32][33]

Caption: Logical relationship of structure to biological activity.

Conclusion

This compound derivatives have emerged as a promising class of compounds with a broad spectrum of biological activities. Their potential as anticancer, antimicrobial, and anti-inflammatory agents warrants further investigation. The data and protocols presented in this guide provide a foundation for future research and development efforts in this area. A deeper understanding of their mechanisms of action and structure-activity relationships will be crucial for the design of more potent and selective therapeutic agents.

References

- 1. benchchem.com [benchchem.com]

- 2. Discovery of Novel Antitumor Dibenzocyclooctatetraene Derivatives and Related Biphenyls as Potent Inhibitors of NF-κB Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 3. broadpharm.com [broadpharm.com]

- 4. researchhub.com [researchhub.com]

- 5. texaschildrens.org [texaschildrens.org]

- 6. merckmillipore.com [merckmillipore.com]

- 7. NF-κB Signaling and Inflammation—Drug Repurposing to Treat Inflammatory Disorders? - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Identification of Known Drugs that Act as Inhibitors of NF-κB Signaling and their Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 11. Small-molecule Articles | Smolecule [smolecule.com]

- 12. A Drug Discovery Pipeline for MAPK/ERK Pathway Inhibitors in Caenorhabditis elegans - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Natural products targeting the MAPK-signaling pathway in cancer: overview - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Small Molecule Compounds and the MAPK/ERK Signaling Pathway | Smolecule [smolecule.com]

- 15. ERK/MAPK signalling pathway and tumorigenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. encyclopedia.pub [encyclopedia.pub]

- 17. encyclopedia.pub [encyclopedia.pub]

- 18. Nitroaromatic Antibiotics as Nitrogen Oxide Sources - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Nitroaromatic Antibiotics as Nitrogen Oxide Sources - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Comparison of Broth Microdilution, E Test, and Agar Dilution Methods for Antibiotic Susceptibility Testing of Campylobacter jejuni and Campylobacter coli - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 26. Synthesis, in vitro COX-1/COX-2 inhibition testing and molecular docking study of novel 1,4-benzoxazine derivatives - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 27. bpsbioscience.com [bpsbioscience.com]

- 28. cdn.caymanchem.com [cdn.caymanchem.com]

- 29. abcam.com [abcam.com]

- 30. Synthesis and structure-activity relationship studies of N-benzyl-2-phenylpyrimidin-4-amine derivatives as potent USP1/UAF1 deubiquitinase inhibitors with anticancer activity against nonsmall cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 31. mdpi.com [mdpi.com]

- 32. "Structure-activity relationship of anticancer drug candidate quinones" by Nadire ÖZENVER, Neslihan SÖNMEZ et al. [journals.tubitak.gov.tr]

- 33. Structure-activity Relationship Studies of New Marine Anticancer Agents and their Synthetic Analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

4-Nitrodiphenylamine: A Technical Guide to Safety and Handling

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the safety and handling precautions for 4-Nitrodiphenylamine (CAS No. 836-30-6). The information herein is intended to equip laboratory personnel with the knowledge necessary to handle this chemical responsibly, minimizing exposure risks and ensuring a safe working environment.

Hazard Identification and Classification

This compound is a yellow crystalline solid that presents several health and environmental hazards.[1][2] It is classified as a hazardous substance and requires careful handling to avoid adverse effects.[3]

Primary Hazards:

-

Health Hazards: this compound is irritating to the eyes, skin, and respiratory system.[3][4] A significant health concern is its potential to cause methemoglobinemia, a condition where the blood's ability to carry oxygen is reduced, leading to symptoms like cyanosis (bluish skin), headache, dizziness, and in severe cases, unconsciousness and death. There is limited evidence of a carcinogenic effect, and it may cause skin sensitization upon repeated contact.

-

Physical Hazards: It is a combustible solid and can be ignited by heat, sparks, or flames. Dust clouds generated from the fine powder may burn rapidly if ignited.

-

Environmental Hazards: This chemical is toxic to aquatic organisms and may cause long-term adverse effects in the aquatic environment. It is crucial to prevent its release into the environment.

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is provided in the table below.

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₀N₂O₂ | |

| Molecular Weight | 214.22 g/mol | |

| Appearance | Yellow needles or crystalline powder | |

| Melting Point | 132-135 °C (lit.) | |

| Boiling Point | 343 °C | |

| Flash Point | 190 °C (open cup) | |

| Solubility | Insoluble in water; very soluble in alcohol and acetic acid. | |

| Vapor Pressure | Negligible at 25°C | |

| Octanol/Water Partition Coefficient (log Pow) | 3.82 |

Exposure Controls and Personal Protection

To minimize exposure to this compound, a combination of engineering controls, administrative controls, and personal protective equipment (PPE) is essential.

Engineering Controls

-

Ventilation: Use only in a well-ventilated area, preferably within a chemical fume hood, to keep airborne concentrations low. Local exhaust ventilation is recommended.

-

Containment: Handle in a designated area. Facilities should be equipped with an eyewash station and a safety shower.

Personal Protective Equipment (PPE)

The following PPE should be worn when handling this compound:

| PPE Type | Specifications | Source |

| Eye/Face Protection | Chemical safety goggles or safety glasses with side shields. | |

| Skin Protection | Chemical-resistant gloves (e.g., PVC) and protective clothing to prevent skin contact. | |

| Respiratory Protection | A NIOSH-approved respirator should be used when engineering controls are not sufficient to control airborne concentrations. Follow OSHA respirator regulations (29 CFR 1910.134). |

Safe Handling and Storage

Handling Procedures

-

Avoid all personal contact, including inhalation of dust.

-

Wash hands thoroughly after handling.

-

Minimize dust generation and accumulation.

-

Avoid contact with incompatible materials such as strong oxidizing agents, acids, and bases.

-